molecular formula C20H21NO3 B7647945 2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone

2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone

Cat. No. B7647945
M. Wt: 323.4 g/mol
InChI Key: JZMUSQOICNOMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone, also known as HPPPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone is not fully understood. However, studies have suggested that this compound may act as a positive allosteric modulator of the nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone in lab experiments is its potential to enhance memory and learning in animal models. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on 2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic target for various diseases. Another direction is to develop novel derivatives of this compound with improved pharmacological properties. Additionally, studies can be conducted to investigate the potential side effects and toxicity of this compound.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone involves the reaction of 3-hydroxyphenylacetic acid with pyrrolidine and phenylacetyl chloride. The resulting product is purified through recrystallization and characterized by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance memory and learning in animal models. In cancer research, this compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2-[1-[2-(3-hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-18-10-4-6-15(12-18)13-20(24)21-11-5-9-17(21)14-19(23)16-7-2-1-3-8-16/h1-4,6-8,10,12,17,22H,5,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMUSQOICNOMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=CC=C2)O)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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